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Compound of Interest

Compound Name: PROTAC BRD4 Degrader-5

Cat. No.: B8134237

Get Quote

Compound Identity: PROTAC BRD4 Degrader-5 (Synonym: GAL-02-221) CAS Registry

Number: 2409538-70-9 Mechanism of Action: Von Hippel-Lindau (VHL)-mediated proteasomal

degradation of BRD4.

Executive Summary
The transcriptional regulator c-Myc is a notorious "undruggable" target in oncology, primarily

due to its lack of defined ligand-binding pockets. Indirect targeting via Bromodomain-containing

protein 4 (BRD4)—a key epigenetic reader that recruits transcriptional machinery to MYC

super-enhancers—has been a leading strategy.

While traditional BET inhibitors (e.g., JQ1) displace BRD4 from chromatin ("occupancy-

driven"), they often fail to completely silence MYC due to compensatory feedback loops and

reversible binding kinetics.[1] PROTAC BRD4 Degrader-5 (GAL-02-221) represents a

paradigm shift to an "event-driven" pharmacology.[1] By recruiting the VHL E3 ligase, it

catalyzes the ubiquitination and physical destruction of BRD4, leading to a rapid, profound, and

sustained collapse of c-Myc expression that inhibitors cannot achieve.[1]
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Structural Composition
Unlike Cereblon-based degraders (e.g., dBET1, ARV-825), PROTAC BRD4 Degrader-5
utilizes the VHL E3 ligase system.[1] This distinction is critical for experimental design, as VHL

recruitment often avoids the immunomodulatory side effects (IMiD activity) associated with

Cereblon ligands (thalidomide derivatives).[1]

Warhead: High-affinity BET bromodomain ligand (structurally related to GNE-987).

Linker: Optimized chemical tether ensuring correct spatial orientation for ternary complex

formation.[1]

E3 Ligand: VHL-binding moiety (hydroxyproline derivative).[1]

Mechanism of Action (MOA)
The molecule functions as a bispecific adapter. It simultaneously binds BRD4 (Target) and VHL

(E3 Ligase), inducing a de novo protein-protein interaction.[1] This proximity allows the E2

ubiquitin-conjugating enzyme to transfer ubiquitin onto surface lysines of BRD4.

Figure 1: Catalytic Degradation Cycle
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Caption: The catalytic cycle of GAL-02-221. Note the recycling step (dotted line), allowing one

PROTAC molecule to degrade multiple BRD4 proteins.
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Experimental Framework
Validation 1: Degradation Kinetics (Western Blot)
Objective: Determine the DC50 (concentration required for 50% degradation) and Dmax

(maximum degradation).

Protocol:

Cell Seeding: Seed HER2+ (e.g., SK-BR-3) or Triple-Negative Breast Cancer (MDA-MB-231)

cells at

cells/well in 6-well plates.[1]

Treatment:

Prepare a 10 mM stock of GAL-02-221 in DMSO.[2]

Treat cells for 6–16 hours (BRD4 degradation is rapid).

Dose Range: 0, 1, 10, 50, 100, 500, 1000 nM.[1]

Control: DMSO only (Negative) and 1 µM JQ1 (Positive control for inhibition, not

degradation).[1]

Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.[1]

Detection:

Primary Ab: Anti-BRD4 (Rabbit mAb).[1]

Loading Control: Anti-Vinculin or Anti-GAPDH (BRD4 is high MW ~150-200 kDa; use

Vinculin for better separation).

Quantification: Normalize BRD4 signal to Vinculin. Plot % remaining vs. Log[Concentration].

Expected Result:

DC50: Typically < 50 nM in sensitive lines.[1]
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Hook Effect: At high concentrations (>1-5 µM), degradation efficacy may decrease due to the

formation of binary complexes (PROTAC-Target and PROTAC-E3) preventing ternary

complex formation.

Validation 2: c-Myc Downstream Suppression
Objective: Confirm that BRD4 loss translates to c-Myc transcriptional silencing.

Protocol:

Treatment: Treat cells with IC90 concentration of GAL-02-221 for 24 hours.

RT-qPCR:

Extract RNA (Trizol or Column).[1]

Probes: MYC (Target), ACTB (Reference).[1]

Expectation: >80% reduction in MYC mRNA.[1]

Western Blot:

Probe for c-Myc (60 kDa).

c-Myc has a short half-life (~20 mins); protein levels should drop rapidly following BRD4

degradation.

Quantitative Data Summary (Reference Values)
Values derived from validated biological assays for GAL-02-221/Analogs.
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Troubleshooting & Optimization
The "Hook Effect" (Prozone Phenomenon)
In PROTAC assays, "more is not always better."[1] Excess PROTAC saturates both BRD4 and

VHL independently, preventing them from meeting.[1]

Symptom: Western blot shows degradation at 100 nM but BRD4 levels return to near-normal

at 10 µM.

Solution: Always perform a wide log-scale titration (1 nM to 10 µM). Do not assume the

highest dose is the most effective.

VHL vs. Cereblon Specificity
If GAL-02-221 shows poor degradation in a specific cell line, check the expression levels of

VHL in that line. Some cancer lines (e.g., certain renal cell carcinomas) are VHL-deficient.[1] In

such cases, a Cereblon-based PROTAC (e.g., dBET6) would be required.[1]

Figure 2: Experimental Workflow & Decision Tree
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Caption: Decision tree for validating PROTAC efficacy and troubleshooting lack of degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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